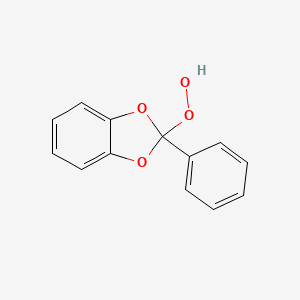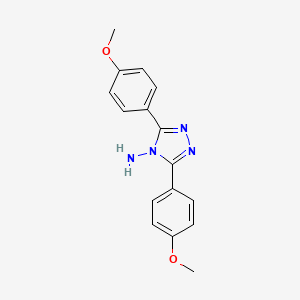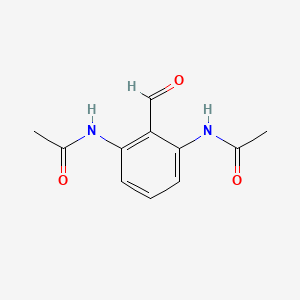
N,N'-(2-Formyl-1,3-phenylene)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Formyl-1,3-phenylene)diacetamide is an organic compound with a unique structure that includes a formyl group and two acetamide groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formyl-1,3-phenylene)diacetamide typically involves the reaction of 2-formyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Formyl-1,3-phenylenediamine+Acetic Anhydride→N,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
N,N’-(2-Formyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N,N’-(2-Carboxy-1,3-phenylene)diacetamide.
Reduction: Formation of N,N’-(2-Hydroxymethyl-1,3-phenylene)diacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-(2-Formyl-1,3-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-(2-Formyl-1,3-phenylene)diacetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.
類似化合物との比較
Similar Compounds
N,N’-(1,3-Phenylene)diacetamide: Lacks the formyl group, resulting in different reactivity and applications.
N,N’-(1,2-Phenylene)diacetamide: Similar structure but different positional isomer, leading to variations in chemical behavior.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Contains additional functional groups, offering different reactivity and applications.
Uniqueness
N,N’-(2-Formyl-1,3-phenylene)diacetamide is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
CAS番号 |
90744-34-6 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
N-(3-acetamido-2-formylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(15)12-10-4-3-5-11(9(10)6-14)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16) |
InChIキー |
ORKDSJPILRXFIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
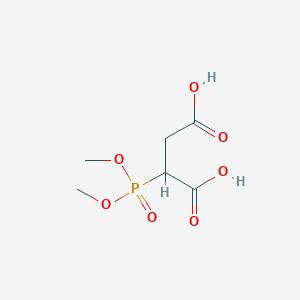


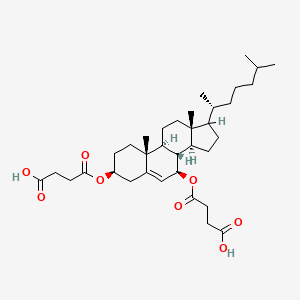
![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)

